molecular formula C27H48O3 B563609 3beta,5alpha,6beta-Trihydroxycholestane-d7 CAS No. 127684-07-5

3beta,5alpha,6beta-Trihydroxycholestane-d7

Cat. No.: B563609
CAS No.: 127684-07-5
M. Wt: 427.721
InChI Key: YMMFNKXZULYSOQ-UCHKBJBUSA-N
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Description

3β,5α,6β-Trihydroxycholestane-d7 (CAS 127684-07-5) is a deuterium-labeled analog of the endogenous oxysterol 3β,5α,6β-Trihydroxycholestane (CAS 1253-84-5). Its molecular formula is C₂₇H₄₁D₇O₃ with a molecular weight of 427.71 g/mol . The compound is synthesized by replacing seven hydrogen atoms with deuterium, enhancing its stability and utility as an internal standard in mass spectrometry-based lipidomics. It enables precise quantification of the native oxysterol in biological matrices, such as plasma and tissues, facilitating studies on cholesterol metabolism, oxidative stress, and vascular calcification .

Properties

IUPAC Name

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+/m1/s1/i1D3,2D3,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMFNKXZULYSOQ-UCHKBJBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis and Isotopic Labeling Strategies

The synthesis of 3β,5α,6β-Trihydroxycholestane-d7 involves the incorporation of seven deuterium atoms into the cholestane backbone. While proprietary details remain undisclosed by commercial suppliers, the general approach aligns with established deuterium labeling practices for sterols:

  • Acid-Catalyzed Deuterium Exchange : Protonated hydroxyl or methyl groups on the cholestane structure undergo H/D exchange using deuterated solvents (e.g., D₂O) or acidic catalysts like DCl/D₂O . This method ensures selective labeling at labile hydrogen sites.

  • Reductive Deuteration : Unsaturated bonds in precursor molecules (e.g., cholestane derivatives) are reduced using deuterium gas (D₂) in the presence of palladium or platinum catalysts. This approach targets specific positions, such as C-24 or side-chain methyl groups.

Suppliers such as Toronto Research Chemicals and LGC Standards produce the compound via scalable synthetic routes, yielding >95% purity (HPLC) . The deuterated analog’s molecular weight (427.71 g/mol) and structural integrity are confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Purification and Quality Control

Post-synthesis purification ensures the removal of non-deuterated contaminants and oxidation byproducts. Key steps include:

  • Solid-Phase Extraction (SPE) : Hydrophilic interaction liquid chromatography (HILIC) cartridges isolate polar oxysterols from non-polar cholesterol derivatives .

  • Semi-Preparative HPLC : A C18 column (150 × 4.6 mm, 3.5 μm) with isocratic elution (acetonitrile:water, 95:5) resolves 3β,5α,6β-Trihydroxycholestane-d7 from structurally similar impurities .

Table 1: Physicochemical Properties of 3β,5α,6β-Trihydroxycholestane-d7

PropertyValueSource
Molecular FormulaC₂₇H₄₁D₇O₃
Molecular Weight427.71 g/mol
Purity>95% (HPLC)
Storage Conditions-20°C, protected from light

Analytical Validation in LC-MS/MS Applications

The compound’s utility as an internal standard is validated through rigorous analytical protocols. For example, Harmancık et al. (2024) detailed its application in quantifying cholestan-3β,5α,6β-triol (C-Triol) in human plasma :

  • Stock Solution Preparation : 1 mg of 3β,5α,6β-Trihydroxycholestane-d7 is dissolved in 1 mL methanol to yield a 1 mg/mL stock, further diluted to 100 ng/mL working concentrations .

  • Derivatization : Dimethylglycine (DMG) derivatization enhances ionization efficiency in positive electrospray ionization (ESI+). A 1:1 v/v mixture of DMG and EDC (1 M in chloroform) reacts with the oxysterol at 45°C for 1 hour .

Table 2: LC-MS/MS Parameters for 3β,5α,6β-Trihydroxycholestane-d7

ParameterValueSource
Retention Time3.1 minutes
Calibration Range3.125–200 ng/mL
Intra-Assay CV<10%
Inter-Assay CV<15%

Applications in Lipidomics Research

The deuterated standard enables precise quantification of C-Triol, a biomarker for lysosomal storage disorders and atherosclerosis . In multiplex assays, it corrects for matrix effects and ion suppression, achieving recovery rates of 85–110% in human plasma .

Chemical Reactions Analysis

Types of Reactions

3beta,5alpha,6beta-Trihydroxycholestane-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxysterols, while reduction may produce deuterated alcohols .

Scientific Research Applications

3beta,5alpha,6beta-Trihydroxycholestane-d7 is widely used in scientific research due to its unique properties:

Mechanism of Action

3beta,5alpha,6beta-Trihydroxycholestane-d7 exerts its effects by interacting with and activating the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a crucial role in regulating cellular proliferation, differentiation, and metabolism of glucose and lipids. Upon activation, PPARγ inhibits the production of inflammatory mediators such as tumor necrosis factor alpha (TNFα), interleukin 1 beta (IL-1β), and cyclooxygenase-2 (COX-2), thereby reducing inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 3β,5α,6β-Trihydroxycholestane-d7 and related cholestane derivatives are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Biological/Functional Role Reference
3β,5α,6β-Trihydroxycholestane-d7 C₂₇H₄₁D₇O₃ Deuterated at seven positions; stable isotope-labeled. Internal standard for LC-MS quantification of oxysterols in metabolic studies.
3β,5α,6β-Trihydroxycholestane C₂₇H₄₈O₃ Non-deuterated parent compound; hydroxyl groups at C3, C5, C4. Promotes vascular smooth muscle cell calcification via ROS-mediated apoptosis.
Cholestane-3β,5α,6β-triol (Triol) C₂₇H₄₈O₃ Identical to above; major oxysterol in oxidized LDL. Induces apoptosis in vascular cells; implicated in atherosclerosis and calcification.
5α-Cholestane-3β,7α,26-triol C₂₇H₄₈O₃ Additional hydroxyl group at C25. Metabolized to allocholic acid in bile acid synthesis; distinct from Triol in metabolism.
2β,3β,5α-Trihydroxycholest-7-en-6-one C₂₇H₄₄O₄ Ketone at C6; double bond at C6. Structurally related to insect molting hormones (ecdysones); no reported role in mammals.
3β,5α,6β-Trihydroxy-ergosta-7,22-dien C₂₈H₄₆O₃ Ergostane backbone with double bonds at C7 and C22. Isolated from marine bryozoans; biological activity under investigation.
3β,6β-Diethoxy-5α-cholestane-5-ol C₃₁H₅₆O₃ Ethoxy groups at C3 and C6; hydroxyl at C3. Synthetic derivative studied for binding affinity with human serum albumin.
3β,5α,6β-Trihydroxy-Sitosterol C₂₉H₅₀O₃ Phytosterol analog with ethyl group at C23. Oxidized plant sterol; used to model oxidative lipid damage in atherosclerosis.

Key Comparative Insights

Deuterated vs. Non-Deuterated Forms: The deuterated form (3β,5α,6β-Trihydroxycholestane-d7) is chemically inert compared to the native oxysterol, making it ideal for analytical workflows. Its isotopic labeling avoids interference with endogenous compounds during LC-MS analysis . The non-deuterated 3β,5α,6β-Trihydroxycholestane is bioactive, directly influencing vascular calcification and oxidative stress pathways .

Structural Modifications and Functional Divergence :

  • Hydroxylation Patterns : Compounds like 5α-Cholestane-3β,7α,26-triol and 2β,3β,5α-Trihydroxycholest-7-en-6-one demonstrate how hydroxyl or ketone groups at distinct positions alter metabolic fates. For example, the C26 hydroxyl group in 5α-Cholestane-3β,7α,26-triol directs its conversion to bile acids, unlike Triol, which accumulates in vascular tissues .
  • Side-Chain Variations : Ergostane derivatives (e.g., 3β,5α,6β-Trihydroxy-ergosta-7,22-dien ) and phytosterols (e.g., 3β,5α,6β-Trihydroxy-Sitosterol ) highlight the role of side-chain structure in determining biological activity and oxidative stability .

Biological Roles :

  • Triol and its analogs (e.g., Cholestane-3β,5α,6β-triol ) are mechanistically linked to ROS generation and apoptosis in vascular smooth muscle cells, contributing to atherosclerosis .
  • In contrast, 5α-Cholestane-3β,7α,26-triol is primarily metabolized in the liver, underscoring tissue-specific roles of oxysterols .

Analytical Utility: Deuterated standards like 3β,5α,6β-Trihydroxycholestane-d7 are indispensable for quantifying trace oxysterols in complex samples, whereas non-labeled analogs are used in functional studies .

Biological Activity

3beta,5alpha,6beta-Trihydroxycholestane-d7 is a deuterated derivative of cholestane-3beta,5alpha,6beta-triol. This compound has garnered attention due to its potential biological activities, particularly in relation to bone metabolism and cellular apoptosis. Understanding its biological activity is crucial for exploring therapeutic applications in conditions such as osteoporosis and cancer.

  • Molecular Formula : C27H41D7O3
  • Molecular Weight : 427.71 g/mol
  • CAS Number : 127684-07-5
  • Purity : >95% (HPLC) .

Biological Activity Overview

Research indicates that this compound exhibits significant biological effects on various cell types, particularly in the context of osteoblastic differentiation and apoptosis.

Inhibition of Osteoblastic Differentiation

A study demonstrated that this compound inhibits the differentiation of marrow stromal cells (MSCs) into osteoblasts. Key findings include:

  • Alkaline Phosphatase Activity : Reduced levels indicating impaired osteoblastic differentiation.
  • Osteocalcin Secretion : Decreased secretion associated with reduced bone formation.
  • Matrix Mineralization : Inhibition of mineral deposition in the extracellular matrix .

Promotion of Apoptosis

The compound also promotes apoptosis in MSCs:

  • Mechanism : Induction of intracellular calcium levels and reactive oxygen species (ROS), leading to apoptotic signaling pathways.
  • Morphological Changes : Observed condensed nuclei and phosphatidylserine externalization, hallmark indicators of apoptosis .

Case Studies

  • Osteoporosis Connection :
    • A study highlighted that oxidized lipids like this compound may link atherosclerosis and osteoporosis through their effects on MSCs. The compound's ability to inhibit osteoblastic differentiation while promoting apoptosis suggests a dual role in decreasing bone formation and increasing bone resorption .
  • Reactive Oxygen Species Generation :
    • The compound has been shown to induce ROS production in isolated liver mitochondria, leading to mitochondrial dysfunction. This effect is relevant for understanding its impact on cellular health and longevity .

Data Table

ParameterResultReference
Molecular Weight427.71 g/mol
Alkaline Phosphatase ActivityInhibited
Osteocalcin SecretionDecreased
Apoptosis IndicatorsIncreased intracellular Ca2+, ROS
Mitochondrial DysfunctionInduced by ROS

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting 3beta,5alpha,6beta-trihydroxycholestane-d7 in biological samples, and how do they address sensitivity challenges?

  • Methodology : Charge-tagging mass spectrometry (CT-MS) with multistage fragmentation is a robust approach for identifying hydroxylated sterols. This technique enhances ionization efficiency and allows precise structural elucidation of oxysterols, including 3beta,5alpha,6beta-trihydroxycholestane derivatives, even at low concentrations in plasma . For deuterated analogs like -d7, high-resolution MS (HRMS) coupled with stable isotope dilution improves quantitation accuracy by distinguishing endogenous and labeled forms.

Q. How is this compound synthesized, and what are the critical purity considerations for its use in tracer studies?

  • Methodology : While direct synthesis protocols are not detailed in the evidence, deuterated sterols are typically synthesized via catalytic deuteration of precursor molecules (e.g., cholestane derivatives) under controlled conditions. Purity is validated using nuclear magnetic resonance (NMR) to confirm stereochemistry and liquid chromatography (LC)-MS to ensure isotopic enrichment >98%. Contaminants like epoxides or diastereomers must be excluded to avoid interference in metabolic studies .

Q. What are the stability profiles of this compound under varying experimental conditions (e.g., pH, temperature)?

  • Methodology : Stability testing involves incubating the compound in buffers (pH 2–9) and at temperatures (4°C to 37°C) over time. LC-MS monitors degradation products, such as dehydrated or oxidized derivatives. For example, acidic conditions may promote 5,6-epoxide formation, while alkaline environments could degrade the hydroxyl groups. Storage at -80°C in inert solvents (e.g., ethanol) is recommended for long-term stability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the metabolic roles of this compound in cholesterol homeostasis versus oxidative stress pathways?

  • Methodology : Discrepancies arise due to tissue-specific metabolism. Isotopic tracing in cell models (e.g., hepatocytes vs. neurons) combined with siRNA knockdown of enzymes like CYP46A1 or HSD11B1 can clarify pathway dominance. For example, Griffiths et al. (2018) linked 3beta,5alpha,6beta-trihydroxy sterols to bile acid precursors in liver but noted neuroprotective roles in brain oxysterol profiles . Meta-analyses of transcriptomic datasets may identify regulatory nodes shared across pathways.

Q. What advanced structural characterization techniques are essential for distinguishing this compound from its isomers in complex matrices?

  • Methodology : NMR (e.g., 1^{1}H, 13^{13}C, DEPT, COSY) resolves stereochemical ambiguities, particularly for C-3, C-5, and C-6 hydroxyl configurations. MS/MS fragmentation patterns (e.g., loss of H2_2O or CO) differentiate isomers like 3alpha,5beta vs. 3beta,5alpha configurations. Crystallography or computational modeling (DFT) can further validate spatial arrangements, as demonstrated for ergosta derivatives in marine natural product studies .

Q. How does this compound interact with lipid membranes, and what experimental models best capture its biophysical effects?

  • Methodology : Langmuir monolayer assays and molecular dynamics (MD) simulations quantify membrane insertion efficiency and perturbations in lipid packing. Deuterated analogs enable neutron scattering studies to map depth-specific interactions. For biological relevance, model membranes mimicking neuronal or hepatic lipid compositions (e.g., cholesterol/phospholipid ratios) are preferred. Fluorescence anisotropy assays using DPH probes can assess membrane fluidity changes .

Q. What strategies mitigate contamination risks when analyzing trace levels of this compound in environmental or clinical samples?

  • Methodology : Implement blank controls (solvent and matrix blanks) to identify background interference. Solid-phase extraction (SPE) with C18 or silica columns pre-purifies samples, while derivatization (e.g., Girard P reagent) enhances MS detectability. For environmental samples, isotope ratio monitoring ensures deuterated standards are not confounded by natural abundance 13^{13}C or 2^{2}H .

Interdisciplinary Applications

Q. How can this compound be applied in neurosteroid research to study blood-brain barrier (BBB) transport mechanisms?

  • Methodology : In situ brain perfusion models in rodents, combined with LC-MS/MS, quantify BBB permeability. Co-administration with efflux inhibitors (e.g., elacridar for P-gp) identifies transporter-mediated uptake. Parallel in vitro assays using hCMEC/D3 cell monolayers measure apical-to-basolateral flux, while siRNA silencing of LDLR or LRP1 clarifies receptor-dependent pathways .

Q. What role does this compound play in marine organism biochemistry, and how can it inform ecological studies?

  • Methodology : Marine bryozoans (e.g., Bugula neritina) biosynthesize similar trihydroxy sterols, which are characterized via NMR and MS. Deuterated analogs serve as tracers in feeding studies to track sterol transfer across trophic levels. Stable isotope probing (SIP) in microbial consortia identifies degradative pathways in marine sediments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3beta,5alpha,6beta-Trihydroxycholestane-d7
Reactant of Route 2
3beta,5alpha,6beta-Trihydroxycholestane-d7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.